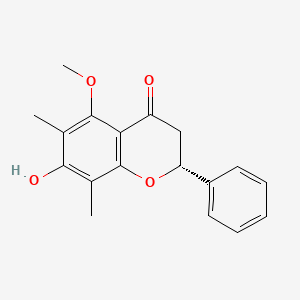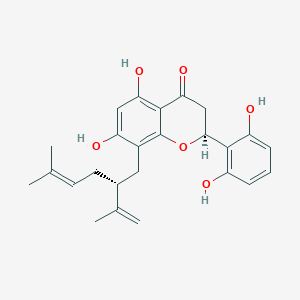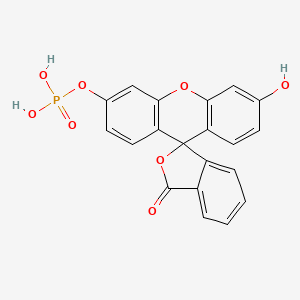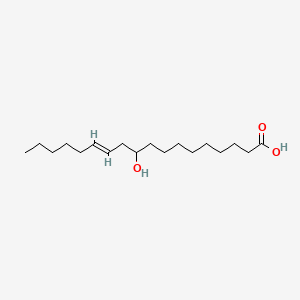![molecular formula C20H25N5O B1254990 6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Serotonin 5-HT2 Antagonists : This compound has been studied as a potential serotonin 5-HT2 antagonist. Research indicates that certain derivatives exhibit high receptor affinity and selectivity, potentially useful in treating conditions influenced by serotonin receptors (Andersen et al., 1992).
Inhibitors of Inducible Nitric Oxide Synthase : It has been explored as a nitric oxide synthase (NOS) inhibitor, specifically targeting the inducible isoform of the enzyme. These inhibitors show potential in treating inflammatory diseases and have demonstrated efficacy in animal models (Tinker et al., 2003).
Antimalarial and Antitumor Properties : The compound has been evaluated for its antimalarial, antibacterial, and antitumor activities. Certain derivatives show a broad spectrum of antitumor effects and are being considered for clinical trials (Elslager et al., 1983).
VEGF-Induced Angiogenesis Inhibition : Research has also looked into its ability to inhibit VEGF-induced angiogenesis, which plays a pivotal role in tumor growth and metastasis. The compound shows potential in maintaining cell-cell junction stability, thus attenuating angiogenesis needed for tumor growth (Ali et al., 2006).
PET Imaging Tracer for VEGFR-2 : A derivative of this compound has been developed as a PET imaging tracer for VEGFR-2, a receptor involved in tumor angiogenesis. This application is important for in vivo imaging of VEGFR-2 expression in angiogenic hot spots in solid tumors (Samén et al., 2009).
Hypotensive Agents : It has been investigated for its potential use as a hypotensive agent, particularly in relaxing blood vessels. Certain derivatives have shown significant hypotensive activities, making them potential candidates for treating hypertension (Eguchi et al., 1991).
Propriétés
Formule moléculaire |
C20H25N5O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpiperidin-2-yl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H25N5O/c1-13-19(14(2)26-24-13)15-7-8-18-17(10-15)20(23-12-22-18)21-11-16-6-4-5-9-25(16)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3,(H,21,22,23) |
Clé InChI |
VBBQLTUTNDYBQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN=C3NCC4CCCCN4C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



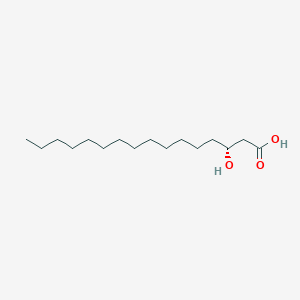
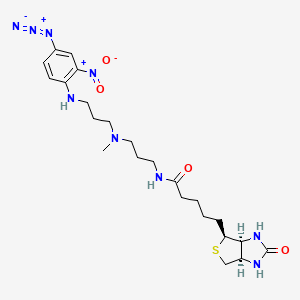
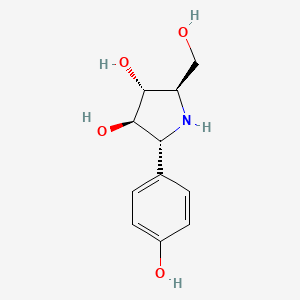
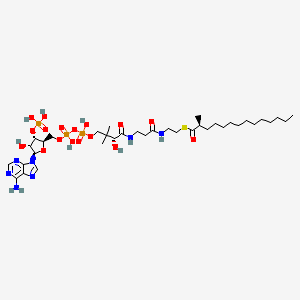
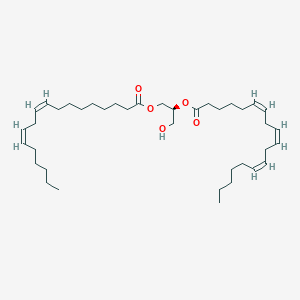

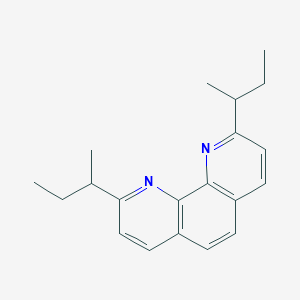

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
